molecular formula C13H19F2NO3 B2437043 2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine CAS No. 2411229-53-1

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

Numéro de catalogue B2437043
Numéro CAS: 2411229-53-1
Poids moléculaire: 275.296
Clé InChI: CDKPGUCMEFJOHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine, also known as 2C-F, is a synthetic phenethylamine that belongs to the 2C family of psychedelic drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in recent years due to its potential therapeutic applications, particularly in the field of neuroscience.

Applications De Recherche Scientifique

Identification and Characterization

  • A study by Lum, Brettell, Brophy, and Hibbert (2020) identified a class of thermolabile psychoactive compounds, including NBOH analogues, through gas chromatography-mass spectrometry. This method was noted for its efficiency in identifying and characterizing these compounds, which are challenging to detect due to their low concentration and thermolabile nature (Lum, Brettell, Brophy, & Hibbert, 2020).

  • Another study by the same authors in 2016 focused on the identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamines (25X-NBOMe) using gas chromatography–mass spectrometry analysis. This research was significant in developing a protocol for the routine analysis of new psychoactive substances in forensic settings (Lum, Brophy, & Hibbert, 2016).

Metabolic Pathways

  • The study by Nielsen et al. (2017) focused on the metabolism of NBOMe compounds, identifying the main cytochrome P450 enzymes involved. This research is pivotal in understanding the biotransformation pathways and potential drug-drug interactions of these substances (Nielsen et al., 2017).

Analytical Techniques

  • Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Their work covered a range of analytical methods, contributing to the accurate identification of these substances (Zuba & Sekuła, 2013).

  • A study by Ünver et al. (2011) explored the synthesis, structure, and antioxidant properties of new compounds containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties. This research adds to the understanding of the chemical properties and potential applications of these compounds (Ünver et al., 2011).

Pharmacology and Toxicology

  • Elmore et al. (2018) investigated the neuropharmacology of NBOMe hallucinogens in rats, providing insights into their potential effects and mechanisms of action. This study is crucial for understanding the biological impacts of these substances (Elmore et al., 2018).

  • Eshleman et al. (2018) studied the biochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including their potency and efficacy at serotonin receptors. This research is significant in delineating the hallucinogenic and psychostimulant activities of these compounds (Eshleman et al., 2018).

Clinical and Forensic Applications

  • Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for determining NBOMe compounds in human serum, aiding in the clinical toxicology testing of these substances (Poklis, Charles, Wolf, & Poklis, 2013).

  • The study by Gatch, Dolan, and Forster (2017) examined the locomotor and discriminative stimulus effects of novel hallucinogens in rodents, contributing to the understanding of the abuse potential of these substances (Gatch, Dolan, & Forster, 2017).

Propriétés

IUPAC Name

2-[4-(2,2-difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO3/c1-13(14,15)8-19-12-10(17-2)6-9(4-5-16)7-11(12)18-3/h6-7H,4-5,8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKPGUCMEFJOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1OC)CCN)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,2-Difluoropropoxy)-3,5-dimethoxyphenyl]ethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.